molecular formula C22H24N6O2S B4560626 N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4560626
M. Wt: 436.5 g/mol
InChI Key: JSTKNZQLKSKCAD-UHFFFAOYSA-N
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Description

N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazole ring, an acetylamino group, and a sulfanyl linkage

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the allyl and anilinomethyl groups. The acetylamino group is then added through acetylation reactions. The final step involves the formation of the sulfanyl linkage, which connects the triazole ring to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets in cells. The triazole ring and sulfanyl linkage may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-[4-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the anilinomethyl group, which may confer distinct biological activities compared to its analogs

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-3-12-28-20(14-23-17-8-5-4-6-9-17)26-27-22(28)31-15-21(30)25-19-11-7-10-18(13-19)24-16(2)29/h3-11,13,23H,1,12,14-15H2,2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTKNZQLKSKCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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